molecular formula C12H23N3O4S B2684142 N,N-diethylethanamine;ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate CAS No. 1923127-17-6

N,N-diethylethanamine;ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate

Cat. No.: B2684142
CAS No.: 1923127-17-6
M. Wt: 305.39
InChI Key: WPJRVBSQVYIPDL-UHFFFAOYSA-N
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Description

Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide-N,N-diethylethanamine (1:1) is a chemical compound. It belongs to the class of compounds known as thiadiazines . Thiadiazines are parent structures that have a molecular formula of C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . The thiadiazine ring can give rise to benzo derivatives .

Scientific Research Applications

Chemistry and Synthesis

A variety of research has explored the synthesis, reactions, and applications of ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide-N,N-diethylethanamine and related compounds. These studies provide insights into the chemical behavior of thiadiazine derivatives under various conditions, contributing to the field of organic and pharmaceutical chemistry.

  • Reactions with Nitrogenated Nucleophiles : Research by Caram et al. (2006) delved into the reactions of thiadiazole 1,1-dioxides with aliphatic monoamines and phenylhydrazine, showing how these compounds interact to form thiadiazolines and other products, highlighting the versatility of thiadiazine derivatives in chemical synthesis (Caram et al., 2006).
  • Heterocyclic Compound Synthesis : The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituents showcases the potential of thiadiazine derivatives in creating compounds with potential anticancer activity, as demonstrated by Abdel-Motaal et al. (2020) (Abdel-Motaal et al., 2020).
  • Synthesis of Pyrido and Thieno Derivatives : Ahmed (2002) reported on the synthesis of pyrido and thieno thiadiazine derivatives, indicating the broad applicability of thiadiazine cores in the construction of complex molecular architectures (Ahmed, 2002).
  • Ring Contraction to Benzothiazines : Fülöpová et al. (2015) described an efficient method for synthesizing benzothiazine 1,1-dioxides via ring contraction of thiadiazepine dioxides, a process that underscores the synthetic utility of thiadiazine derivatives in accessing pharmacologically relevant structures (Fülöpová et al., 2015).

Biological Activities

The exploration of thiadiazine derivatives extends into the realm of biological activities, where these compounds have been evaluated for various potential therapeutic effects.

  • Anticancer Activities : Gad et al. (2020) synthesized and evaluated ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives for their anticancer activity, demonstrating the promise of thiadiazine-based compounds in developing new cancer therapeutics (Gad et al., 2020).
  • Antimicrobial and Anti-inflammatory Activities : Anekal and Biradar (2017) conducted a study on indolyl 4-thiazolidinones bearing the thiadiazine nucleus, revealing significant antimicrobial, analgesic, and anti-inflammatory activities, which suggests potential applications in addressing infections and inflammation (Anekal & Biradar, 2017).

Properties

IUPAC Name

N,N-diethylethanamine;ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S.C6H15N/c1-2-12-6(9)5-3-7-13(10,11)8-4-5;1-4-7(5-2)6-3/h3-4,7H,2H2,1H3;4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJRVBSQVYIPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CCOC(=O)C1=CNS(=O)(=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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